2-Hydroxy-3-oxo-Rivaroxaban
Description
2-Hydroxy-3-oxo-Rivaroxaban, also known as this compound, is a useful research compound. Its molecular formula is C19H18ClN3O6S and its molecular weight is 451.878. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Hydroxy-3-oxo-Rivaroxaban is a metabolite of Rivaroxaban , which is a direct Factor Xa inhibitor . Factor Xa plays a central role in the cascade of blood coagulation . It is involved in both the intrinsic and extrinsic pathways of blood coagulation .
Mode of Action
Rivaroxaban, and by extension this compound, competitively inhibits free and clot-bound Factor Xa . Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa), which is a serine protease required to activate fibrinogen to fibrin, completing the clotting process .
Biochemical Pathways
The inhibition of Factor Xa by Rivaroxaban disrupts the coagulation cascade, preventing the formation of thrombin and the development of thrombi . This affects both the intrinsic and extrinsic pathways of blood coagulation .
Pharmacokinetics
Rivaroxaban is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . Estimated glomerular filtration rate (eGFR) was identified as a major covariate for apparent clearance .
Result of Action
The result of Rivaroxaban’s action is a pharmacodynamic effect that is closely correlated with its plasma concentration . The inhibition of Factor Xa activity can be described by an Emax model, and prothrombin time prolongation by a linear model . This leads to a reduction in clot formation and a lower risk of thromboembolic events .
Action Environment
The action of Rivaroxaban can be influenced by several environmental factors. For instance, food intake can increase the bioavailability of the 15 mg and 20 mg tablets .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3-oxo-Rivaroxaban is involved in the inhibition of Factor Xa, an essential enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This compound interacts with various biomolecules, including proteins and enzymes involved in the coagulation pathway. The interaction with Factor Xa is highly selective and potent, making this compound an effective anticoagulant .
Cellular Effects
This compound influences various cellular processes, particularly those related to coagulation and thrombosis. It affects endothelial cells by enhancing the expression of endothelial nitric oxide synthase and vascular endothelial growth factor, which are crucial for maintaining vascular health and promoting angiogenesis . Additionally, this compound impacts cell signaling pathways involved in inflammation and cellular metabolism, contributing to its overall anticoagulant effect.
Molecular Mechanism
The molecular mechanism of this compound involves the direct inhibition of Factor Xa. This inhibition is achieved through the binding of this compound to the active site of Factor Xa, preventing its interaction with prothrombin. This binding is highly specific and results in a significant reduction in thrombin generation and fibrin clot formation . Additionally, this compound does not inhibit cytochrome P450 enzymes or known drug transporter systems, minimizing potential drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with a predictable pharmacokinetic profile. Over extended periods, this compound maintains its anticoagulant activity, although its degradation products may exhibit reduced efficacy . Long-term studies have shown that this compound continues to inhibit Factor Xa effectively without significant loss of potency.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits Factor Xa and reduces thrombin generation without causing significant adverse effects. At higher doses, there is an increased risk of bleeding and other toxic effects . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver through CYP-independent mechanisms. Approximately two-thirds of the compound undergoes metabolic degradation, with half of the metabolites excreted via the kidneys and the other half via the hepatobiliary route . The remaining one-third of the dose is eliminated as unchanged drug in the urine. This dual mode of elimination ensures efficient clearance of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits high plasma protein binding, which facilitates its distribution to target sites . Additionally, this compound interacts with transporters and binding proteins that influence its localization and accumulation within specific tissues. These interactions are crucial for the compound’s therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Factor Xa and other components of the coagulation pathway . Post-translational modifications and targeting signals may further influence the localization of this compound, directing it to specific cellular compartments and enhancing its anticoagulant effects.
Properties
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-(2-hydroxy-3-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)16(24)21-9-13-10-23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-18(26)17(22)25/h1-6,13,18,26H,7-10H2,(H,21,24)/t13-,18?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCBGSBQSJXLBO-FVRDMJKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(C(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160169-99-2 | |
Record name | 2-Hydroxy-3-oxo-rivaroxaban | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-3-OXO-RIVAROXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4QDF89KR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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